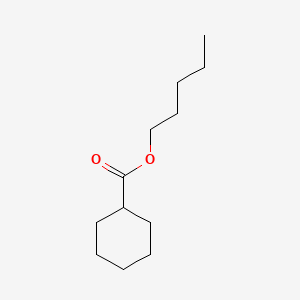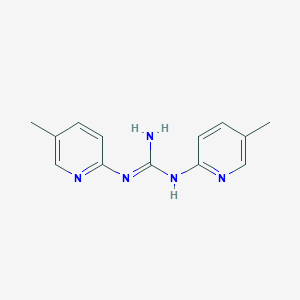
1,2-Bis(5-methylpyridin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(5-methylpyridin-2-yl)guanidine is a chemical compound known for its unique structure and properties It consists of a guanidine core flanked by two 5-methylpyridin-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine typically involves the reaction of 5-methylpyridin-2-ylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 5-methylpyridin-2-ylamine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(5-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(5-methylpyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(5-methylpyridin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the pyridine rings can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-pyridyl)guanidine: Similar structure but without the methyl groups.
1,2-Bis(4-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
1,2-Bis(3-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
Uniqueness
1,2-Bis(5-methylpyridin-2-yl)guanidine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
6967-97-1 |
|---|---|
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1,2-bis(5-methylpyridin-2-yl)guanidine |
InChI |
InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18) |
InChI-Schlüssel |
KOPWUIWVTZBGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


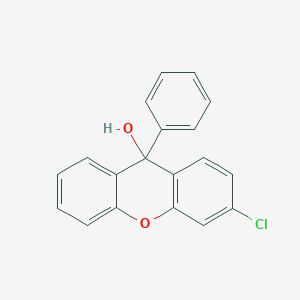
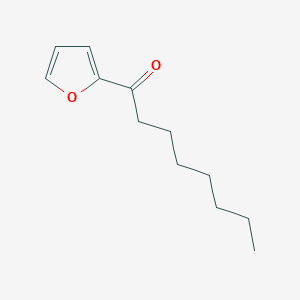
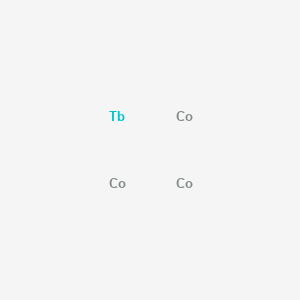
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)

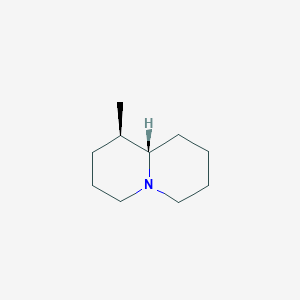

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
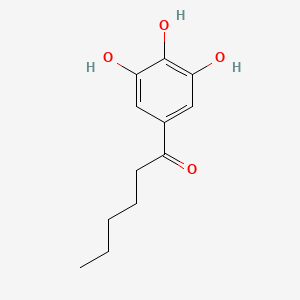
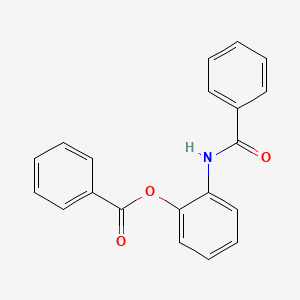
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

